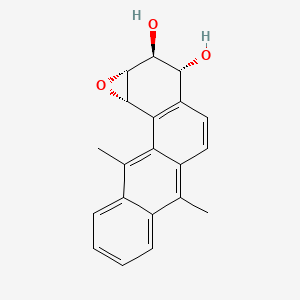

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide

Beschreibung

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is a metabolically activated form of 7,12-dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. This compound is significant in cancer research due to its ability to form DNA adducts, leading to mutations and tumor initiation .

Eigenschaften

CAS-Nummer |

86941-59-5 |

|---|---|

Molekularformel |

C20H18O3 |

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

(3S,5R,6S,7R)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |

InChI |

InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1 |

InChI-Schlüssel |

SZIWZGXOWBSPTO-FUMNGEBKSA-N |

Isomerische SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@H]([C@@H]3O)O |

Kanonische SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of syn-7,12-dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide involves multiple steps. Initially, 7,12-dimethylbenz(a)anthracene undergoes metabolic activation to form 7,12-dimethylbenz(a)anthracene-3,4-dihydrodiol. This intermediate is then further oxidized to form the 1,2-epoxide derivative. The reaction conditions typically involve the use of specific enzymes such as cytochrome P450 .

Industrial Production Methods

Industrial production of this compound is not common due to its highly carcinogenic nature. in research settings, it is synthesized in controlled environments using the aforementioned methods to ensure safety and precision .

Analyse Chemischer Reaktionen

Types of Reactions

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide primarily undergoes reactions that involve the formation of DNA adducts. These reactions include:

Oxidation: The compound can be further oxidized to form more reactive intermediates.

Substitution: It can react with nucleophilic sites on DNA, leading to the formation of stable adducts.

Common Reagents and Conditions

The reactions typically occur in the presence of enzymes such as cytochrome P450, which facilitate the oxidation and subsequent formation of the epoxide. The conditions are usually physiological, mimicking the environment within living organisms .

Major Products Formed

The major products formed from these reactions are DNA adducts, which are stable complexes between the compound and DNA. These adducts are critical in the initiation of carcinogenesis .

Wissenschaftliche Forschungsanwendungen

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying the mechanisms of polycyclic aromatic hydrocarbon metabolism and the formation of reactive intermediates.

Biology: Investigating the interactions between carcinogens and DNA, and understanding the molecular basis of mutagenesis.

Medicine: Exploring the pathways of chemical carcinogenesis and developing potential interventions to prevent or treat cancer.

Industry: Although not widely used industrially, it serves as a model compound in the development of safety protocols for handling carcinogenic substances

Wirkmechanismus

The compound exerts its effects through the formation of DNA adducts. The epoxide group reacts with nucleophilic sites on DNA, primarily adenine and guanine bases, forming stable adducts. These adducts can cause mutations by mispairing during DNA replication. The primary molecular target is the H-ras gene, where mutations at codon 61 are commonly observed. This leads to the activation of oncogenes and initiation of tumorigenesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7,12-Dimethylbenz(a)anthracene: The parent compound, which is also a potent carcinogen.

anti-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: Another diastereomer of the compound with similar carcinogenic properties.

Uniqueness

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is unique due to its specific stereochemistry, which influences its reactivity and the types of DNA adducts it forms. This stereochemistry plays a crucial role in its ability to induce specific mutations in the H-ras gene, making it a valuable compound in cancer research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.